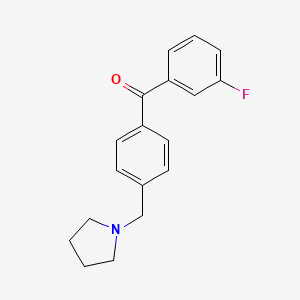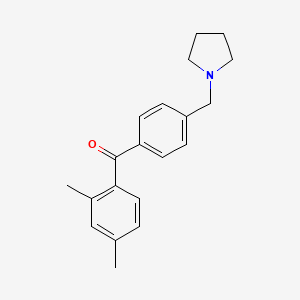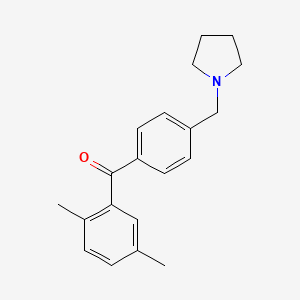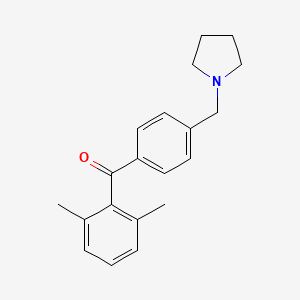![molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6](/img/structure/B1359542.png)
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one” is a product used for proteomics research . It has a molecular formula of C10H8ClNO2S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.69 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Isoxazole-5(4H)-ones, including derivatives similar to the specified compound, are synthesized through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes. This process can be catalyzed by various agents and conducted under different conditions, including photochemical methods and continuous flow systems, to enhance efficiency and yield. Such synthetic approaches are crucial for generating compounds with potential larvicidal activities against pests like Aedes aegypti, showcasing their applicability in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Biological Activities and Applications
The biological activities of isoxazole-5(4H)-one derivatives have been a significant area of research, with studies exploring their potential as larvicides, anticancer agents, and electrochemical behavior modifiers. For instance, certain derivatives have demonstrated larvicidal activity against Aedes aegypti, suggesting their potential in mosquito control strategies. Moreover, the anticancer evaluations of these compounds against lung cancer cells have shown promising results, indicating their applicability in developing new therapeutic agents (Badiger et al., 2022).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on isoxazole-5(4H)-one derivatives, including structural and vibrational analyses using techniques like density functional theory (DFT), provide insights into their stability, reactivity, and electronic properties. Such studies are pivotal for understanding the molecular basis of the observed biological activities and for guiding the design of new compounds with enhanced efficacy and specificity (Kiyani et al., 2015).
Green Chemistry and Sustainable Synthesis
The emphasis on green chemistry principles in the synthesis of isoxazole-5(4H)-one derivatives highlights the scientific community's commitment to environmental sustainability. Techniques involving water as a solvent, recyclable catalysts, and energy-efficient methods like ultrasound-assisted synthesis are explored to minimize the environmental footprint of chemical synthesis processes. Such approaches not only align with sustainable development goals but also offer practical advantages in terms of operational simplicity and cost-effectiveness (Mosallanezhad & Kiyani, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

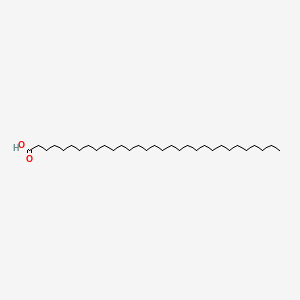

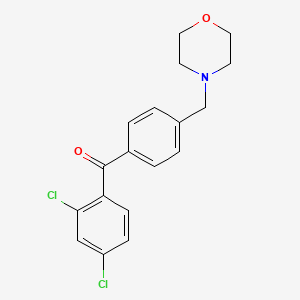
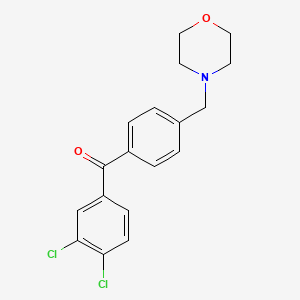
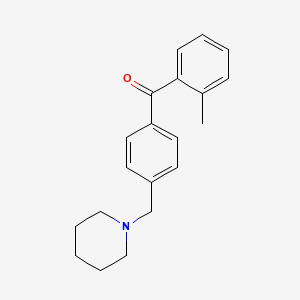
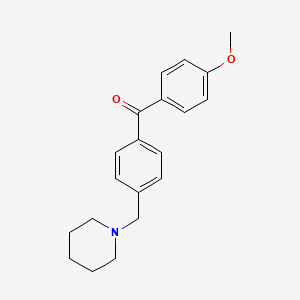
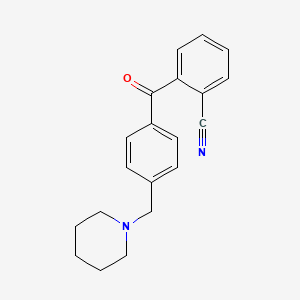
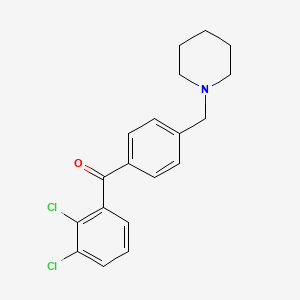
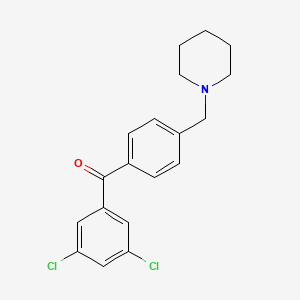
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
